5-Bromo-2-hydroxymethylpyridine

Overview

Description

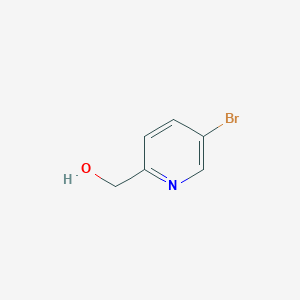

5-Bromo-2-hydroxymethylpyridine (CAS: 88139-91-7) is a brominated pyridine derivative with the molecular formula C₆H₆BrNO and a molecular weight of 188.02 g/mol. It features a hydroxymethyl (-CH₂OH) group at the 2-position and a bromine atom at the 5-position on the pyridine ring . This compound is primarily used in research settings (designated as RUO—Research Use Only) . The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity in synthetic applications.

Preparation Methods

Oxidation of 5-Bromo-2-methylpyridine

Reaction Mechanism and Conditions

The oxidation of 5-bromo-2-methylpyridine to 5-bromo-2-hydroxymethylpyridine typically employs meta-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. This two-stage process begins with the epoxidation of the methyl group, followed by acid-mediated rearrangement. In a representative procedure, 5-bromo-2-methylpyridine (20.7 mmol) is dissolved in dichloromethane and treated with m-CPBA (28.9 mmol) at room temperature for 2 hours. The reaction is quenched with saturated sodium carbonate, and the intermediate epoxide undergoes subsequent treatment with trifluoroacetic anhydride (TFAA) under reflux to yield the hydroxymethyl product.

Key parameters:

- Oxidant : m-CPBA (1.4 eq)

- Solvent : Dichloromethane

- Temperature : Ambient (stage 1); reflux (stage 2)

- Time : 2 hours (oxidation); 1 hour (rearrangement)

Workup and Purification

Post-reaction workup involves sequential extraction with methylene chloride, drying over sodium sulfate, and concentration under reduced pressure. Crude product purification via column chromatography (ethyl acetate/hexanes, 2:1 v/v) affords the target compound as a yellow solid.

Yield and Characterization

This method achieves a yield of 78%. Nuclear magnetic resonance (NMR) analysis confirms structural integrity:

- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, 1H), 7.8 (m, 1H), 7.2 (d, 1H), 4.7 (s, 2H).

- Molecular Weight : 188.02 g/mol (C₆H₆BrNO).

Reduction of 5-Bromo-2-pyridinecarboxylic Acid Methyl Ester

Sodium Borohydride-Mediated Reduction

An alternative route involves reducing 5-bromo-2-pyridinecarboxylic acid methyl ester using sodium borohydride (NaBH₄). In this protocol, the ester (3 mmol) is dissolved in methanol and cooled to 0°C before gradual addition of NaBH₄ (9 mmol). The mixture warms to room temperature and stirs for 12 hours, after which acidic workup (1N HCl) and neutralization (saturated NaHCO₃) yield the hydroxymethyl derivative.

Key parameters:

- Reducing Agent : NaBH₄ (3 eq)

- Solvent : Methanol

- Temperature : 0°C → ambient

- Time : 12 hours

Isolation and Purity Assessment

Post-reaction extraction with ethyl acetate, drying over MgSO₄, and solvent evaporation provide a white solid. This method reports a 94.8% yield, with purity confirmed by melting point (59–60°C) and chromatographic homogeneity.

Comparative Analysis of Synthetic Routes

The oxidation route offers faster reaction times but requires hazardous peracids, whereas the reduction method provides higher yields at the expense of longer durations.

Industrial Production Considerations

Industrial synthesis prioritizes cost-effectiveness and safety. The oxidation method’s use of dichloromethane and TFAA poses environmental and handling challenges, necessitating closed-system reactors and waste recovery protocols. Conversely, the reduction route’s aqueous workup aligns with green chemistry principles but requires stringent control of exothermic NaBH₄ additions. Recent advancements explore continuous-flow systems to enhance both routes’ efficiency and safety profiles.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-hydroxymethylpyridine undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The bromine atom can be reduced to form 2-hydroxymethylpyridine.

Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or alkyl halides.

Major Products:

Oxidation: 5-Bromo-2-pyridinecarboxylic acid.

Reduction: 2-Hydroxymethylpyridine.

Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Synthetic Chemistry

5-Bromo-2-hydroxymethylpyridine is widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for multiple functional group modifications, facilitating the development of new compounds with desired properties.

- Key Applications:

- Pharmaceutical Synthesis: It serves as an intermediate in the production of various drug candidates.

- Agrochemical Development: The compound is used to synthesize crop protection agents.

Medicinal Chemistry

In medicinal chemistry, this compound has been studied for its potential therapeutic properties. Research indicates that derivatives of this compound may exhibit antimicrobial and antiviral activities.

-

Case Study: Antimicrobial Activity

- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli, demonstrating an IC50 value of approximately 20 µM, indicating its potential as an antimicrobial agent.

-

Case Study: Antiviral Properties

- Derivatives were tested against herpes simplex virus type 1 (HSV-1), showing significant reductions in viral load, suggesting that structural modifications can enhance antiviral efficacy.

Biological Research

The compound is employed in biological research to investigate interactions between small molecules and biological targets, aiding in the discovery of new therapeutic agents.

- Potential Biological Activities:

- Studies suggest that compounds similar in structure may interact with specific biological pathways, indicating potential applications in treating various diseases.

Material Science

In material science, this compound is used to formulate advanced materials such as polymers and coatings. Its unique properties contribute to enhancing durability and resistance to environmental factors.

- Applications Include:

- Development of coatings with improved weather resistance.

- Formulation of polymers with enhanced mechanical properties.

Analytical Chemistry

The compound acts as a reagent in analytical methods, including chromatography and spectroscopy. It improves the detection and quantification of various substances, making it valuable in quality control and research laboratories.

Data Table: Structure-Activity Relationship (SAR)

The following table summarizes the structure-activity relationship data for derivatives of this compound:

| Compound | Substituent | Biological Activity | IC50 (µM) |

|---|---|---|---|

| A | -Br | Antimicrobial | 20 |

| B | -Cl | Antiviral | 15 |

| C | -NO2 | Cytotoxic | 30 |

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxymethylpyridine depends on its specific application. In general, the compound can interact with biological targets through its functional groups. The bromine atom and hydroxymethyl group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

The following analysis compares 5-Bromo-2-hydroxymethylpyridine with structurally related bromopyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects and Reactivity

5-Bromo-2-methylpyridine (CAS: 3430-13-5)

- Substituents : 2-methyl, 5-bromo.

- Molecular Formula : C₆H₆BrN.

- Key Properties: Low water solubility due to the nonpolar methyl group. Prepared via bromination of 2-methylpyridine using bromine or mercuric chloride . Used as a catalyst in organic reactions, leveraging the electron-donating methyl group .

- Comparison : The methyl group lacks hydrogen-bonding capability, making this compound less polar than this compound.

5-Bromo-2-hydroxy-3-methylpyridine (CAS: 89488-30-2)

- Substituents : 2-hydroxy, 3-methyl, 5-bromo.

- Molecular Formula: C₆H₆BrNO.

- Key Properties :

- Comparison : The hydroxyl group directly attached to the pyridine ring enhances acidity compared to the hydroxymethyl group in the target compound.

5-Bromo-2-methoxy-3-methylpyridine

- Substituents : 2-methoxy, 3-methyl, 5-bromo.

- Molecular Formula: C₇H₈BrNO.

- Key Properties :

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Water Solubility | Key Functional Groups | Applications |

|---|---|---|---|---|

| This compound | 188.02 | Moderate | -CH₂OH, -Br | Research, hydrogen-bonding |

| 5-Bromo-2-methylpyridine | 172.02 | Low | -CH₃, -Br | Catalysis, organic synthesis |

| 5-Bromo-2-hydroxypyridine | 174.00 | High | -OH, -Br | Pharmaceuticals, intermediates |

| 5-Bromo-2-methoxy-3-methylpyridine | 202.05 | Low | -OCH₃, -CH₃, -Br | Synthetic intermediates |

Notes:

- Hydroxymethyl vs. Hydroxyl : The hydroxymethyl group in this compound provides a balance between polarity and steric bulk, making it more versatile in synthetic routes compared to the acidic hydroxyl group in 5-Bromo-2-hydroxypyridine .

- Methoxy vs. Methyl : Methoxy substituents enhance electron density on the pyridine ring, favoring electrophilic aromatic substitution, whereas methyl groups primarily contribute steric effects .

Biological Activity

5-Bromo-2-hydroxymethylpyridine is a compound that has garnered attention in both pharmaceutical and biochemical research due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula and a molecular weight of 188.02 g/mol. Its structural features include:

- Bromine atom at the 5-position

- Hydroxymethyl group at the 2-position

- Hydroxyl group contributing to its reactivity

These functional groups enhance its interaction with biological systems, making it a valuable compound for various applications.

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and engage in electrostatic interactions with biological targets. The bromine atom and hydroxymethyl group facilitate these interactions, allowing the compound to modulate enzyme activity and receptor interactions.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways in cells.

Biological Applications

This compound has been investigated for several biological applications:

- Pharmaceutical Development : Its derivatives are explored for pharmacological activities, making it a candidate for drug discovery.

- Biochemical Research : Used as a biochemical reagent to study enzyme interactions and cellular processes.

- Coordination Chemistry : Serves as a ligand in coordination complexes, enhancing the activity of metal ions in therapeutic applications.

Case Studies and Experimental Data

Research has demonstrated significant biological activities associated with this compound. Below is a summary of relevant studies:

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxypyridine | Lacks bromine and hydroxymethyl groups | Less lipophilic, potentially less biologically active |

| 2-Hydroxymethylpyridine | Lacks the bromine atom | May have different interaction profiles |

| 6-Bromo-4-hydroxynicotinaldehyde | Contains different functional groups | Unique pharmacological properties |

The combination of a bromine atom, hydroxymethyl group, and hydroxyl group gives this compound distinctive properties that enhance its lipophilicity and reactivity compared to other pyridine derivatives.

Properties

IUPAC Name |

(5-bromopyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCZFWMEACWFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409417 | |

| Record name | 5-Bromo-2-hydroxymethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88139-91-7 | |

| Record name | 5-Bromo-2-(hydroxymethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088139917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-hydroxymethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-(hydroxymethyl)pyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5AM7UXN25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.